![molecular formula C16H13N3O7S2 B14729821 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid CAS No. 6222-38-4](/img/structure/B14729821.png)
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in dyeing processes and has significant importance in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of aniline followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound can participate in further azo coupling reactions to form complex azo dyes.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Azo Coupling: Typically carried out in alkaline conditions using diazonium salts.
Reduction: Commonly performed using reducing agents like sodium dithionite.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Azo Coupling: Formation of complex azo dyes.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with modified properties.
Applications De Recherche Scientifique
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics
Mécanisme D'action
The primary mechanism of action of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid involves its ability to form stable azo bonds. The compound interacts with various substrates through its azo group, leading to the formation of colored complexes. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Similar structure but lacks the phenyldiazenyl group.
3-Hydroxynaphthalene-2,7-disulfonic acid: Similar sulfonic acid groups but different substitution pattern on the naphthalene ring
Uniqueness
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is unique due to the presence of the phenyldiazenyl group, which imparts distinct color properties and enhances its application in dyeing processes. The combination of amino, hydroxy, and sulfonic acid groups provides versatility in chemical reactions and applications .
Propriétés
Numéro CAS |
6222-38-4 |
|---|---|
Formule moléculaire |
C16H13N3O7S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11-9(6-13(12)27(21,22)23)7-14(28(24,25)26)15(16(11)20)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
XLNIWISYCYGIFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=CC(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
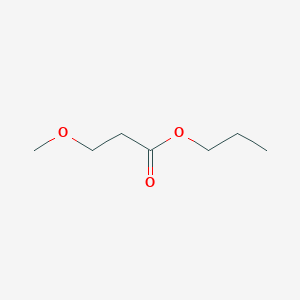
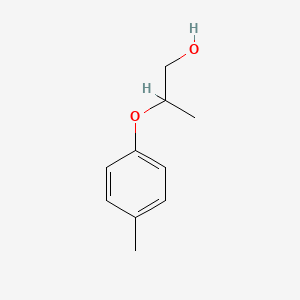

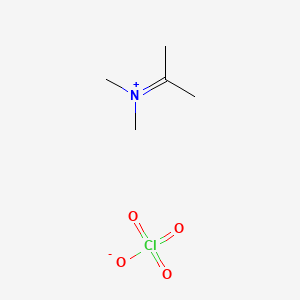



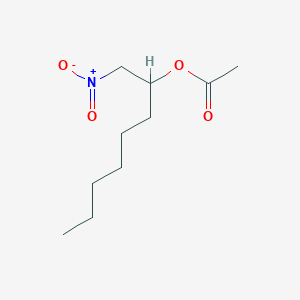
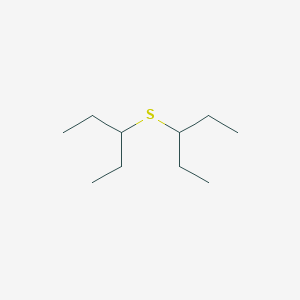
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)



